1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is noted that this compound is used as an intermediate in the synthesis ofdipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As an intermediate in the synthesis of dpp-iv inhibitors, it may contribute to the inhibition of the dpp-iv enzyme, thereby increasing the levels of incretin hormones and reducing blood glucose levels .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the regulation of blood glucose levels. By inhibiting DPP-IV, the breakdown of incretin hormones is reduced, leading to an increase in their levels. Incretin hormones, such as GLP-1 and GIP, stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, all of which contribute to a decrease in blood glucose levels .
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol is noted , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound, as an intermediate in the synthesis of DPP-IV inhibitors, would be the reduction of blood glucose levels. This is achieved through the increased levels of incretin hormones due to the inhibition of DPP-IV .
Action Environment
Its storage temperature is noted to be between 2-8°c , suggesting that temperature could be a factor in its stability.
Properties
IUPAC Name |
tert-butyl 4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKZRPRLJGLDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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